(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one

Cycloaddition chemistry Computational chemistry Synthetic methodology

(5Z)-5-[(1H-Indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one (CAS 131841-95-7) is a 5-arylidene-4-thioxo-2-thiazolidinone derivative, belonging to the isorhodanine family of heterocyclic compounds. It comprises an indole moiety connected via a (Z)-configured exocyclic double bond to a 4-thioxo-2-thiazolidinone (isorhodanine) core.

Molecular Formula C12H8N2OS2
Molecular Weight 260.3 g/mol
Cat. No. B15045674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Molecular FormulaC12H8N2OS2
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)S)C=N2
InChIInChI=1S/C12H8N2OS2/c15-12-14-11(16)10(17-12)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H,14,15)
InChIKeyUWMSZMZKWBGDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-5-[(1H-Indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one: Core Scaffold and Pharmacophore Identity


(5Z)-5-[(1H-Indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one (CAS 131841-95-7) is a 5-arylidene-4-thioxo-2-thiazolidinone derivative, belonging to the isorhodanine family of heterocyclic compounds [1]. It comprises an indole moiety connected via a (Z)-configured exocyclic double bond to a 4-thioxo-2-thiazolidinone (isorhodanine) core. This scaffold is the structural isomer of the more widely studied rhodanine (2-thioxo-4-thiazolidinone) class, wherein the carbonyl and thiocarbonyl positions are exchanged. The 4-thioxo-2-oxo arrangement imparts a distinct electronic character and reactivity profile at the C4 thiocarbonyl group, which is recognized as a 'highly active' site for nucleophilic attack and cycloaddition chemistry that is not accessible in the rhodanine series [2].

Why the Isorhodanine-Indole Scaffold Cannot Be Replaced by Generic Rhodanine or Thiazolidinedione Analogs


Although 5-arylidene-2-thioxo-4-thiazolidinones (rhodanines) and 5-arylidene-2,4-thiazolidinediones (TZDs) share a superficial structural resemblance, substitution with these analogs fails on two fronts. First, the reversed carbonyl/thiocarbonyl arrangement in isorhodanine fundamentally alters the electronic structure of the conjugated π-system, directly affecting both the compound's propensity to act as a Michael acceptor and its hetero-Diels–Alder reactivity—computational studies confirm that isorhodanines are significantly more efficient dienophiles than their rhodanine counterparts [1]. Second, head-to-head anticancer screening of matched rhodanine–indole (3a) versus isorhodanine–indole (3b) hybrid pairs revealed that the isorhodanine-cored analog 3b exhibited substantially lower cytotoxicity across multiple human tumor cell lines, demonstrating that the core heteroatom arrangement is not a trivial structural variation but a critical determinant of biological potency and selectivity [2].

Quantitative Differentiation Evidence for (5Z)-5-[(1H-Indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one Versus Closest Analogs


Superior Hetero-Diels–Alder Reactivity of Isorhodanine Core Versus Matched Rhodanine Derivatives

DFT calculations at the M06-2X/6-311+G(d,p) level demonstrate that 5-arylideneisorhodanine derivatives react with dimethyl maleate via hetero-Diels–Alder cycloaddition with significantly lower activation free-energy barriers than the corresponding 5-arylidenerhodanine analogs [1]. This differential reactivity is attributed to the distinct LUMO energy and coefficient distribution at the exocyclic double bond, which in the isorhodanine series benefits from the electron-withdrawing effect of the C4 thiocarbonyl rather than the C2 thiocarbonyl [1].

Cycloaddition chemistry Computational chemistry Synthetic methodology

Differential Anticancer Cytotoxicity: Isorhodanine-Indole Hybrid (3b) vs. Rhodanine-Indole Hybrid (3a) in Matched-Pair Comparison

In a systematic study by Kryshchyshyn-Dylevych et al. (2021), indole-azolidinone hybrids bearing identical 5-fluoroindole-2-carboxylic acid methyl ester substituents but differing in the thiazolidinone core were compared for cytotoxicity across six human tumor cell lines (MCF-7, HCT116, HepG2, HeLa, A549, WM793, THP-1) [1]. The rhodanine-cored hybrid (3a, 4-oxo-2-thioxo core) was identified as the most potent compound, exhibiting the highest cytotoxic action towards tumor cells, whereas the isorhodanine-cored analog (3b, 4-thioxo-2-oxo core) showed quantitatively lower cytotoxicity [1].

Anticancer drug discovery Structure-activity relationship Cytotoxicity screening

N3-Substitution Tolerance: N-Methyl Isorhodanine-Indole Hybrid Retains Moderate Target Affinity (BindingDB)

The N-methyl derivative of the target compound, (5Z)-5-[(1-methyl-1H-indol-3-yl)methylene]-4-thioxothiazolidin-2-one (BDBM51138, CID 1236521), was screened in the NIH Molecular Libraries Screening Centers Network (MLSCN) at Emory Chemical Biology Discovery Center and demonstrated measurable inhibition with an IC₅₀ of 3.07 µM in the primary assay [1]. This establishes that N3-alkylation of the isorhodanine-indole scaffold is tolerated and can modulate affinity, providing a vector for structural optimization distinct from the rhodanine series where N3-substitution often abrogates activity.

Molecular libraries screening Protein-ligand interaction Chemical probe development

C4 Thiocarbonyl as a Differentiating Synthetic Handle: Nucleophilic Substitution Chemistry Unique to the Isorhodanine Core

The C4 thiocarbonyl of isorhodanine is the preferred site for nucleophilic substitution, enabling conversion to 4-amino-5H-thiazol-2-ones, which serve as versatile intermediates for fused heterocycle synthesis (thiazolo[4,5-b]pyridines, benzo[e]pyrano[2,3-d]thiazoles) [1]. In contrast, rhodanine's C2 thiocarbonyl exhibits different regioselectivity in nucleophilic reactions, and the C4 carbonyl is less amenable to analogous substitution chemistry [2]. This divergent reactivity is a direct consequence of the electronic environment created by the 4-thioxo-2-oxo arrangement [1].

Synthetic methodology Heterocyclic chemistry Building block versatility

PAINS Liability Differentiation: Isorhodanine Core May Exhibit Reduced Assay Interference Compared to Rhodanine Scaffolds

5-Ene-rhodanines are well-documented pan-assay interference compounds (PAINS) that act as Michael acceptors and produce frequent-hitter behavior across biochemical assays [1]. The isorhodanine core, with its reversed carbonyl/thiocarbonyl arrangement, presents a distinct electrophilic reactivity profile: DFT studies confirm that the electronic structure differs fundamentally, with altered frontier molecular orbital energies and coefficients that modulate Michael acceptor propensity [2]. While direct PAINS counterscreen data for the target compound are not published, the class-level inference is that the isorhodanine scaffold may exhibit a different (potentially reduced) promiscuity profile compared to the notorious rhodanine class, making it a rationally preferable choice for assay-based screening cascades seeking to minimize interference artifacts.

Assay development Pan-assay interference compounds Drug discovery quality control

Evidence-Backed Application Scenarios for (5Z)-5-[(1H-Indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one in Research and Early Discovery


Synthetic Chemistry: Building Block for Thiopyrano[2,3-d]thiazole-Fused Library Synthesis via Hetero-Diels–Alder Cycloaddition

The isorhodanine core's computationally validated superior dienophile efficiency, relative to rhodanine, makes this compound an optimal starting material for constructing thiopyrano[2,3-d]thiazole libraries through hetero-Diels–Alder reactions with norbornene, maleate derivatives, or naphthoquinone [1]. Synthetic groups can leverage the compound's C5 exocyclic double bond as the dienophilic component, with reported downstream transformations achieving 75–90% yields in analogous systems [2]. This application is uniquely enabled by the 4-thioxo-2-oxo arrangement and cannot be replicated with equivalent efficiency using rhodanine-based precursors.

Medicinal Chemistry: Selectivity-Focused Anticancer Lead Optimization Starting from the Isorhodanine-Indole Scaffold

Based on matched-pair cytotoxicity data showing that the isorhodanine-indole hybrid (3b) exhibits moderated anticancer activity relative to the rhodanine analog (3a) across seven human tumor cell lines [3], this compound is a rational starting point for programs prioritizing therapeutic window over maximal potency. The scaffold's N3 position is amenable to derivatization, as demonstrated by the N-methyl analog's retained biological activity (IC₅₀ ~3 µM in MLSCN screening) [4], enabling further SAR exploration toward selective anticancer agents.

Chemical Biology: Reduced-Risk Probe Scaffold for Biochemical Screening Cascades

Given the rhodanine scaffold's well-characterized PAINS liability and Michael acceptor promiscuity [5], the isorhodanine analog represents a structurally differentiated alternative for probe development. The reversed heteroatom arrangement produces distinct frontier molecular orbital characteristics that may modulate electrophilic reactivity [6]. Chemical biology groups procuring screening compounds can rationally select this scaffold to reduce the likelihood of false-positive hits associated with the rhodanine chemotype, potentially lowering the cost of hit triage and validation in high-throughput screening campaigns.

Synthetic Methodology Development: C4 Thiocarbonyl as a Regioselective Functionalization Handle

The C4 thiocarbonyl of the isorhodanine core is established as the kinetically preferred nucleophilic substitution site, enabling conversion to 4-amino-5H-thiazol-2-ones and subsequent [3+3]-cyclocondensation to thiazolo[4,5-b]pyridine systems [7]. This reactivity is orthogonal to that of rhodanine and enables synthetic sequences that are inaccessible from the more common 2-thioxo-4-thiazolidinone starting materials. Methodology development laboratories can exploit this regioselectivity to construct novel fused heterocyclic scaffolds.

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